![molecular formula C13H15N3O2 B2543040 N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1275699-51-8](/img/structure/B2543040.png)
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine
Vue d'ensemble
Description
“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a chemical compound with the linear formula C13H15N3O2 . It is a light yellow solid and is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is characterized by the presence of a pyrimidine ring attached to a benzyl group with two methoxy substituents . The InChI code for this compound is 1S/C13H15N3O2/c1-17-11-5-4-10 (12 (8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3, (H,14,15,16) .Physical And Chemical Properties Analysis
“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a light yellow solid . It has a molecular weight of 245.28 . The compound should be stored at 0-8°C .Applications De Recherche Scientifique
Taste Enhancing Effect
The compound has been synthesized and studied for its taste-enhancing effect . It was found that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes . This makes it a promising candidate for the development of efficient and safe taste-enhancing compounds, which are important to reduce sodium intake while maintaining food palatability .
Bacterial RNA Polymerase Inhibitors
The compound has been used in the synthesis of novel derivatives that inhibit bacterial RNA polymerase (RNAP) . These derivatives have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests potential applications in the development of new antibacterial drugs .
Treatment of Parkinson’s Disease
2-Aminopyrimidine pharmacophores, which include the compound , have shown a broad spectrum of biological activities, including use against Parkinson’s disease . This suggests potential applications in the development of treatments for neurological disorders .
Antibacterial Properties
In addition to inhibiting bacterial RNA polymerase, 2-Aminopyrimidine pharmacophores have also displayed antibacterial properties . This further reinforces the potential of these compounds in the development of new antibacterial drugs .
Anti-platelet Properties
2-Aminopyrimidine pharmacophores have shown anti-platelet properties . This suggests potential applications in the prevention and treatment of conditions related to blood clotting .
Antidiabetic Properties
2-Aminopyrimidine pharmacophores have shown antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Antitumor Properties
2-Aminopyrimidine pharmacophores have shown antitumor properties . This suggests potential applications in the treatment of cancer .
Synthesis of Oxazoles
The compound has been used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles . This suggests potential applications in the field of organic synthesis .
Safety and Hazards
The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

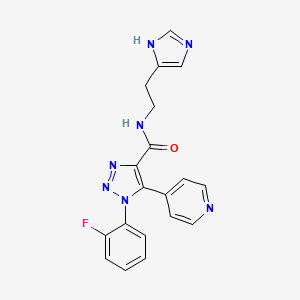
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)
![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
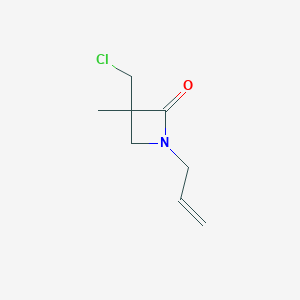
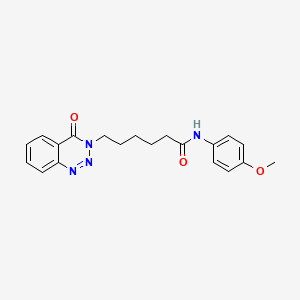
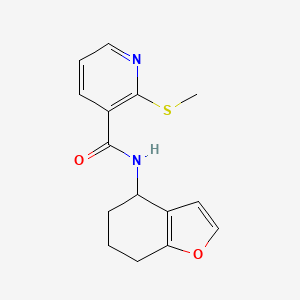
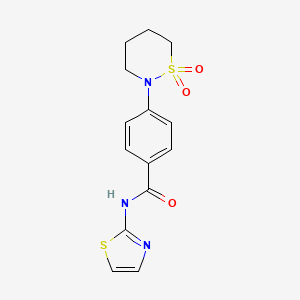
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
